2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
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Overview
Description
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29482 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring, a carboxamide group, and two aromatic rings. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- typically involves the reaction of 2,6-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)-
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(methyl)
- 2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(ethyl)
Uniqueness
2-Pyrrolidinecarboxamide, N-(2,6-dimethylphenyl)-1-(phenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylmethyl group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .
Properties
CAS No. |
660834-68-4 |
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Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O/c1-15-8-6-9-16(2)19(15)21-20(23)18-12-7-13-22(18)14-17-10-4-3-5-11-17/h3-6,8-11,18H,7,12-14H2,1-2H3,(H,21,23) |
InChI Key |
NXEXWPLVLDOYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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